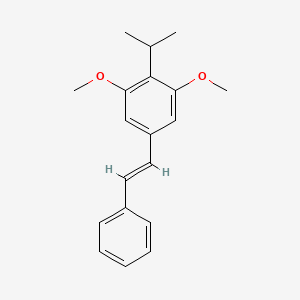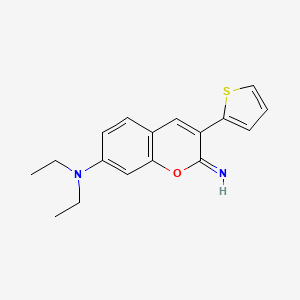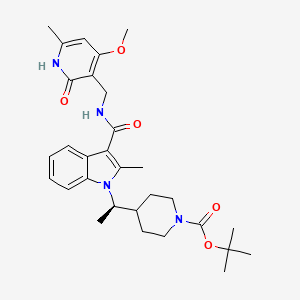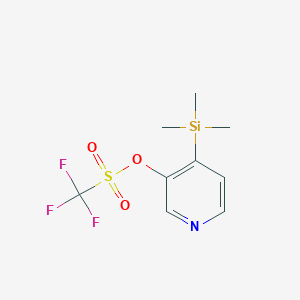![molecular formula C21H26N4O3 B11829777 ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a common structural motif in many biologically active molecules, and a hydroxycarbamimidoyl group, which is known for its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the phenyl groups: The phenyl groups can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.
Attachment of the hydroxycarbamimidoyl group: This step involves the reaction of the intermediate compound with hydroxylamine hydrochloride and sodium cyanate under basic conditions.
Esterification: The final step is the esterification of the carboxylate group using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Ethyl 4-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 4-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate: is similar to other piperazine derivatives such as:
Uniqueness
The uniqueness of ethyl 4-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the hydroxycarbamimidoyl group provides potential for hydrogen bonding and enzyme inhibition, while the piperazine ring offers structural rigidity and receptor binding capabilities.
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N4O3/c1-2-28-21(26)25-13-11-24(12-14-25)15-16-7-9-17(10-8-16)18-5-3-4-6-19(18)20(22)23-27/h3-10,27H,2,11-15H2,1H3,(H2,22,23) |
InChI Key |
PHNGFOQBYFBJTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)


![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)


![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)





